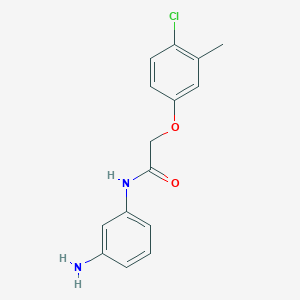![molecular formula C14H18ClN3 B1385251 [4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933719-73-4](/img/structure/B1385251.png)
[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-platelet and Vasodilatory Activities
Studies indicate that derivatives of benzimidazole, including structures similar to [4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine, possess anti-platelet and vasodilatory activities. Certain compounds have demonstrated significant inhibition of platelet aggregation and potent vasodilatory effects, indicating potential therapeutic applications in conditions related to blood flow and clotting (Tanaka et al., 1994).
Antiprotozoal Activity
Benzimidazole derivatives have been found to exhibit strong antiprotozoal activity against organisms such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds have shown better effectiveness than the standard drug metronidazole in some cases, suggesting their potential as therapeutic agents for protozoal infections (Pérez‐Villanueva et al., 2013).
Anticancer Potential
Several benzimidazole derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Some of these compounds have shown stronger antiproliferative properties than cisplatin, a commonly used chemotherapeutic agent, indicating their potential in cancer treatment (Karpińka et al., 2011).
Antimicrobial Activity
A wide array of benzimidazole derivatives have been synthesized and screened for antimicrobial activity against various bacteria and fungi of medical relevance. Some compounds have exhibited promising results, including activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and potent fungicidal activity against selected fungal strains, suggesting their potential as broad-spectrum antimicrobial agents (Alasmary et al., 2015).
Wirkmechanismus
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various enzymes and protein receptors, making them pivotal structures in drug design .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This allows them to influence a variety of biological activities.
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that benzimidazole derivatives are highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemische Analyse
Biochemical Properties
[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. Studies have demonstrated that benzimidazole derivatives can influence cell signaling pathways, gene expression, and cellular metabolism . For example, these compounds have been found to possess antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, antidiabetic, anticonvulsant, and antioxidant activities . These diverse effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One notable mechanism is the competitive inhibition of lanosterol 14α-demethylase (CYP51A1), a key enzyme in sterol biosynthesis . This inhibition disrupts the biosynthesis of essential sterols, leading to the compound’s antimicrobial and antifungal activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Benzimidazole derivatives have shown potent antibacterial and antifungal activities at specific dosages . High doses may lead to toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The benzimidazole scaffold allows the compound to form hydrogen bonds with biological enzymes and receptors, participating in π–π and hydrophobic interactions . These interactions are crucial for the compound’s mechanism of action and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Benzimidazole derivatives are known to interact with specific transporters, facilitating their localization and accumulation in target tissues . This property is essential for the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. Benzimidazole derivatives are often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is vital for the compound’s interaction with target biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
[4-(6-chloro-1H-benzimidazol-2-yl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h5-7,9-10H,1-4,8,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVFFSPRTLKYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C2=NC3=C(N2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


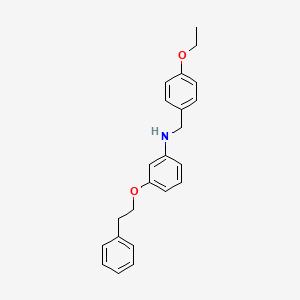
![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)
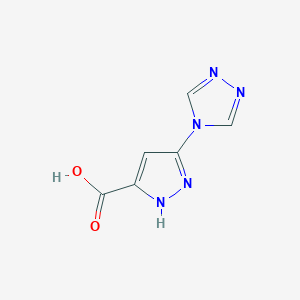
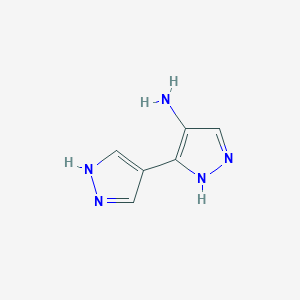

![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)
![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)

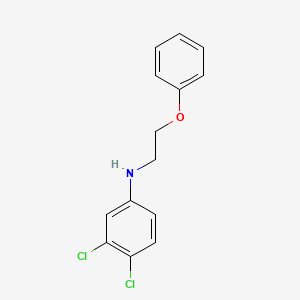
![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)

![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)
